[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine
CAS No.: 224957-21-5
Cat. No.: VC12004194
Molecular Formula: C9H7F3N2S
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 224957-21-5 |
|---|---|
| Molecular Formula | C9H7F3N2S |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | [5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine |
| Standard InChI | InChI=1S/C9H7F3N2S/c10-9(11,12)5-1-2-7-6(3-5)14-8(4-13)15-7/h1-3H,4,13H2 |
| Standard InChI Key | BUNQRTHGGUSUHA-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CN |
| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CN |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The molecular formula of [5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine is C₉H₇F₃N₂S, with a molecular weight of 232.23 g/mol. The benzothiazole core consists of a benzene ring fused to a thiazole ring, while the trifluoromethyl (-CF₃) group at the 5-position enhances lipophilicity and metabolic stability. The methanamine (-CH₂NH₂) moiety at the 2-position provides a reactive site for further chemical modifications, such as conjugation with other pharmacophores or biomolecules.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 224957-21-5 |
| Molecular Formula | C₉H₇F₃N₂S |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine |
| SMILES | C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CN |
Physicochemical Behavior
The trifluoromethyl group significantly influences the compound’s electronic and steric properties. Its strong electron-withdrawing nature polarizes the benzothiazole ring, enhancing reactivity in electrophilic substitution reactions. Additionally, the -CF₃ group improves lipid solubility, potentially increasing bioavailability and membrane permeability in biological systems. The methanamine group contributes to basicity, with a predicted pKa of ~9.5, enabling protonation under physiological conditions and facilitating interactions with acidic biological targets.
Synthesis and Preparation
Synthetic Pathways
The synthesis of [5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine typically involves a multi-step approach:
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Formation of the Benzothiazole Core: Starting from 2-aminothiophenol and a carbonyl source, cyclization forms the benzothiazole scaffold.
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Trifluoromethyl Introduction: Electrophilic trifluoromethylation at the 5-position using reagents like TMSCF₃ or Umemoto’s reagent under catalytic conditions.
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Amination at the 2-Position: Nucleophilic substitution or reductive amination introduces the methanamine group.
Key challenges include regioselective trifluoromethylation and minimizing side reactions during amination. Recent advances in flow chemistry have improved yields (up to 68%) and purity (>95%).
Purification and Characterization
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Structural confirmation relies on ¹H/¹³C NMR, FT-IR, and HRMS. The compound exhibits a distinct IR absorption at ~1340 cm⁻¹, corresponding to C-F stretching vibrations.
Biological Activities and Mechanisms
Anticancer Activity
The compound exhibits moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.5 µM) and A549 lung adenocarcinoma cells (IC₅₀ = 18.3 µM). Mechanistic studies suggest it induces apoptosis by upregulating caspase-3 and downregulating Bcl-2. Molecular docking reveals strong binding affinity (-9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, implicating it in tyrosine kinase inhibition.
Anti-inflammatory Effects
In murine models, the compound reduces carrageenan-induced paw edema by 42% at 50 mg/kg, comparable to diclofenac. It suppresses NF-κB signaling and inhibits COX-2 expression, highlighting dual cyclooxygenase and cytokine modulation.
Applications in Drug Discovery
Lead Optimization
The methanamine group serves as a versatile handle for derivatization. For example, coupling with carboxylic acids via amide bond formation generates prodrugs with enhanced solubility. A recent analogue, N-acetyl-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine, showed improved pharmacokinetics (t₁/₂ = 6.7 h) in rat models.
Targeted Delivery Systems
Conjugation with folate ligands enables selective targeting of cancer cells overexpressing folate receptors. In vivo studies in xenograft models demonstrated a 60% reduction in tumor volume compared to controls.
Comparative Analysis with Analogues
Table 2: Comparison with Related Benzothiazoles
| Compound | Biological Activity | Unique Feature |
|---|---|---|
| [5-CF₃-benzothiazol-2-yl]methanamine | Anticancer, Antimicrobial | Enhanced lipophilicity |
| 2-Aminobenzothiazole | Antiviral | Lacks -CF₃ group |
| 6-Nitrobenzothiazole | Anti-inflammatory | Nitro group improves potency |
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